molecular formula C8H8Cl2N2O2 B2938208 N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea CAS No. 28267-53-0

N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea

Cat. No.: B2938208
CAS No.: 28267-53-0
M. Wt: 235.06
InChI Key: XTZKSJGASNPSNO-UHFFFAOYSA-N
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Description

N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea is an organic compound characterized by the presence of a dichlorophenyl group, a hydroxy group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea typically involves the reaction of 2,4-dichloroaniline with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-dichloroaniline+methyl isocyanateN’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea\text{2,4-dichloroaniline} + \text{methyl isocyanate} \rightarrow \text{N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea} 2,4-dichloroaniline+methyl isocyanate→N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea

Industrial Production Methods

In industrial settings, the production of N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-methylurea
  • N-(2,4-dichlorophenyl)-N’-hydroxyurea
  • N-(2,4-dichlorophenyl)-N’-methyl-N’-hydroxyurea

Uniqueness

N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea is unique due to the presence of both hydroxy and methylurea groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications, including medicinal chemistry and agrochemical development.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-hydroxy-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-7-3-2-5(9)4-6(7)10/h2-4,14H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZKSJGASNPSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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